molecular formula C8H9NO B135650 2-Methyl-5-(oxiran-2-yl)pyridine CAS No. 145908-63-0

2-Methyl-5-(oxiran-2-yl)pyridine

Cat. No.: B135650
CAS No.: 145908-63-0
M. Wt: 135.16 g/mol
InChI Key: JFDYZYNGKZDEOC-UHFFFAOYSA-N
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Description

2-Methyl-5-(oxiran-2-yl)pyridine is an organic compound with the molecular formula C8H9NO It is characterized by a pyridine ring substituted with a methyl group at the 2-position and an oxirane (epoxide) ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(oxiran-2-yl)pyridine typically involves the reaction of 2-methyl-5-bromopyridine with an epoxide precursor under basic conditions. One common method involves the use of sodium hydride (NaH) as a base and epichlorohydrin as the epoxide precursor. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols and other oxygenated pyridine derivatives.

    Reduction: Alcohols and reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Methyl-5-(oxiran-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(oxiran-2-yl)pyridine involves its interaction with molecular targets through the oxirane ring. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(oxiran-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    2-Methyl-5-(oxiran-2-yl)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.

    2-Methyl-5-(oxiran-2-yl)furan: Similar structure but with a furan ring instead of a pyridine ring.

Uniqueness

2-Methyl-5-(oxiran-2-yl)pyridine is unique due to the presence of both a pyridine ring and an oxirane ring. The combination of these two functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-5-(oxiran-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-3-7(4-9-6)8-5-10-8/h2-4,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDYZYNGKZDEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared by following general procedure 3. DMSO (4mL) was added to NaH 60% dispersion in oil (0.314 g, 7.8 mmol, 1.3 equiv.) and heated to 65° C. for 1 h. THF (10mL) was added at the same temperature and heated for another 10 min. After 10 min., the reaction mixture was cooled to 0° C. Trimethylsulfonium iodide (1.2 g, 5.9 mmol, 1 equiv.) was added and stirred for 10 min. and then a solution of 6-methylnicotinaldehyde (0.720 g, 5.9 mmol, 1 equiv.) in THF was added dropwise. After complete addition, the reaction mixture was stirred at RT for 2 h, the product was detected by LCMS. The reaction mixture was poured into ice water and the product was extracted in diethyl ether (4×50 mL), dried over Na2SO4 and concentrated at 25° C. to get the crude product 2-methyl-5-(oxiran-2-yl)pyridine (1.1 g crude).
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Synthesis routes and methods III

Procedure details

DMSO (4 mL) was added to NaH 60% dispersion in oil (0.314 g, 7.8 mmol, 1.3 eq.) and heated it to 65° C. for 1 h. THF (10 mL) was added at the same temperature and heated for another min. After 10 min, reaction mixture was cooled to 0° C. Trimethylsulfonium iodide (1.2 g, 5.9 mmol, 1 eq.) was added and stirred for 10 min and solution of 6-methylnicotinaldehyde (0.720 g, 5.9 mmol, 1 eqv) in THF was added dropwise. After complete of addition, reaction mixture was stirred at RT for 2 h. Product was detected by LCMS. Reaction mixture was poured in ice water. Product was extracted in diethyl ether (4×50 mL), dried over sodium sulfate and concentrated under vacuum at 25° C. to get product 2-methyl-5-(oxiran-2-yl)pyridine (1.1 g).
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4 mL
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